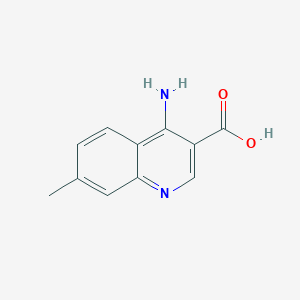![molecular formula C12H9NO2 B11900926 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid CAS No. 13848-02-7](/img/structure/B11900926.png)
1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid: is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid typically involves cycloaddition reactions. For instance, the reaction of 4-methoxy- or 4-acetoxy-pyridin-2(1H)-one with ethylene can yield the desired compound . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the fused ring system.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学的研究の応用
1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, quinoline derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
類似化合物との比較
Quinoline: A simpler analog with a single fused ring system.
1,2,9-Trioxopyrrolo[3,2-f]quinoline-8-carboxylic acid: A compound with additional oxygen-containing functional groups.
Pyrazoloquinolines: Compounds with a pyrazole ring fused to the quinoline system.
Uniqueness: 1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid is unique due to its fused cyclobutane and quinoline rings, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for developing new materials and exploring novel biological activities.
特性
CAS番号 |
13848-02-7 |
|---|---|
分子式 |
C12H9NO2 |
分子量 |
199.20 g/mol |
IUPAC名 |
1,2-dihydrocyclobuta[b]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-7-3-1-2-4-9(7)13-10-6-5-8(10)11/h1-4H,5-6H2,(H,14,15) |
InChIキー |
QBGRWXWOIKYZHB-UHFFFAOYSA-N |
正規SMILES |
C1CC2=NC3=CC=CC=C3C(=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


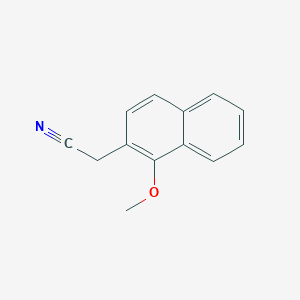
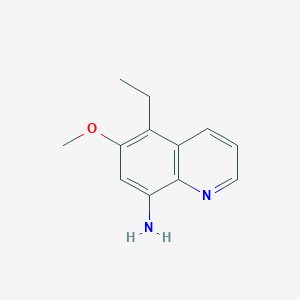
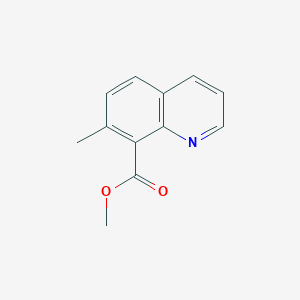

![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)
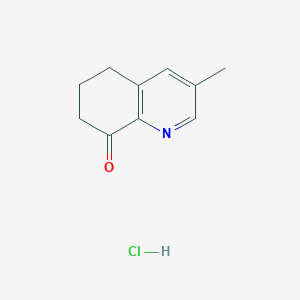
![7-Methoxy-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11900885.png)
![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-ol](/img/structure/B11900898.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)
![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)
![9-Hydroxy-2,9-dihydro-1H-indeno[2,1-c]pyridin-1-one](/img/structure/B11900920.png)
![(6-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900922.png)

